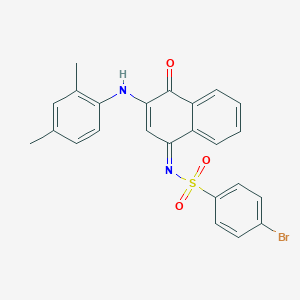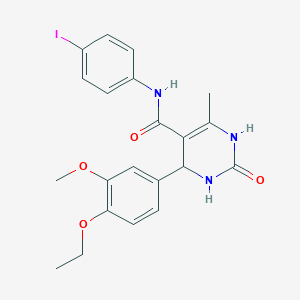
2-(3-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide, also known as dicamba, is a broadleaf herbicide that is widely used in agriculture. It is an important tool for controlling weeds in crops such as soybeans, corn, wheat, and cotton. Dicamba has been used for over 50 years, and its popularity has grown due to its effectiveness against difficult-to-control weeds.
作用機序
Dicamba works by disrupting the plant's growth process, causing it to become deformed and eventually die. It does this by mimicking the plant hormone auxin, which regulates growth and development. Dicamba is absorbed by the plant and moves throughout the plant, causing abnormal growth patterns and eventually death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in growth and development, as well as in the production of proteins and other compounds. Dicamba can also affect the plant's ability to absorb nutrients and water, leading to reduced growth and yield.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a useful tool for controlling weeds in agriculture, and its effectiveness against difficult-to-control weeds has made it a popular choice for farmers. However, 2-(3-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide can also have negative impacts on non-target plants and the environment. In lab experiments, this compound can be used to study the effects of herbicides on plant growth and development, as well as on the environment.
将来の方向性
There are several areas of research that could be explored in the future regarding 2-(3-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. One area is the development of new formulations of this compound that are less prone to drift and volatilization, which can cause damage to non-target plants. Another area is the study of the long-term impacts of this compound on soil health and the environment. Finally, there is a need for research into alternative weed control methods that are less reliant on herbicides.
合成法
Dicamba can be synthesized using several methods, including the reaction of 3,5-dichlorobenzoic acid with 3-chlorophenol in the presence of a base. Another method involves the reaction of 3,5-dichlorobenzoic acid with 3-chlorophenol in the presence of thionyl chloride, followed by the reaction with N,N-dimethylacetamide.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. Dicamba is also used in combination with other herbicides to provide a broader spectrum of weed control.
特性
分子式 |
C14H10Cl3NO2 |
|---|---|
分子量 |
330.6 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-2-1-3-13(7-9)20-8-14(19)18-12-5-10(16)4-11(17)6-12/h1-7H,8H2,(H,18,19) |
InChIキー |
TUNXNAAZALVINR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)

